4,4,4-Trifluorobut-2-YN-1-OL

Isomerization CF3 Effect Proton Acidity

4,4,4-Trifluorobut-2-yn-1-ol is a compact, bifunctional fluorinated alkyne building block comprising a terminal alkyne, a primary alcohol, and a trifluoromethyl (CF3) group. With a molecular formula of C4H3F3O and a molecular weight of 124.06 g/mol, it serves as a versatile intermediate for constructing more complex fluorinated organic molecules in medicinal chemistry and agrochemical research.

Molecular Formula C4H3F3O
Molecular Weight 124.06 g/mol
CAS No. 113439-92-2
Cat. No. B177681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorobut-2-YN-1-OL
CAS113439-92-2
Molecular FormulaC4H3F3O
Molecular Weight124.06 g/mol
Structural Identifiers
SMILESC(C#CC(F)(F)F)O
InChIInChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2
InChIKeyBFNANDGYRIHOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluorobut-2-YN-1-OL (CAS 113439-92-2): Comparative Procurement Guide for Fluorinated Alkyne Building Blocks


4,4,4-Trifluorobut-2-yn-1-ol is a compact, bifunctional fluorinated alkyne building block comprising a terminal alkyne, a primary alcohol, and a trifluoromethyl (CF3) group [1]. With a molecular formula of C4H3F3O and a molecular weight of 124.06 g/mol, it serves as a versatile intermediate for constructing more complex fluorinated organic molecules in medicinal chemistry and agrochemical research . The combination of the strong electron-withdrawing CF3 group and the nucleophilic alcohol/alkyne functionalities enables unique reactivity patterns not achievable with non-fluorinated or mono-functional analogs.

Why Generic Substitution of 4,4,4-Trifluorobut-2-YN-1-OL with Non-Fluorinated or Saturated Analogs Fails


Substituting 4,4,4-trifluorobut-2-yn-1-ol with a non-fluorinated propargyl alcohol or a saturated trifluorobutanol fundamentally alters reaction outcomes and product profiles. The strong electron-withdrawing nature of the CF3 group significantly acidifies the propargylic proton, enabling base-promoted isomerization pathways that are either inefficient or non-existent in non-fluorinated analogs [1]. Computational studies have quantified this electronic perturbation, showing a substantial difference in destabilization energy (ΔE) between fluorinated and non-fluorinated propargylic alcohols [2]. Furthermore, simply substituting the alkyne with an alkene (e.g., 4,4,4-trifluorobut-2-en-1-ol) changes the accessible reaction manifold, precluding downstream transformations like Cu-catalyzed alkyne-azide cycloaddition (CuAAC) that are essential for constructing complex molecular architectures [3]. These electronic and structural differences mandate the use of this specific compound to achieve predictable and high-yielding synthetic outcomes.

Quantitative Differentiation Evidence for 4,4,4-Trifluorobut-2-YN-1-OL


4,4,4-Trifluorobut-2-YN-1-OL: Enhanced Reactivity in Base-Promoted Isomerization vs. Non-Fluorinated Analogs

The base-promoted isomerization of 4,4,4-trifluorobut-2-yn-1-ols to α,β-unsaturated ketones proceeds with significantly higher efficiency than with non-fluorinated propargyl alcohols [1]. This is a direct consequence of the strong electron-withdrawing CF3 group, which dramatically increases the acidity of the propargylic proton (Ha). Computational data reveals a destabilization energy (ΔE) for the propargylic C–H bond of -1.048 kcal/mol for the CF3-containing analog (R=CH3, X=triple bond) compared to the non-fluorinated counterpart. For the corresponding allylic system (R=CH3, X=double bond), the destabilization energy is even more pronounced [2].

Isomerization CF3 Effect Proton Acidity

4,4,4-Trifluorobut-2-YN-1-OL: Engineered pKa and LogP Properties for Superior Drug-Likeness vs. Saturated Analog

The strategic incorporation of both a CF3 group and an alkyne moiety in 4,4,4-trifluorobut-2-yn-1-ol results in a physicochemical profile that is markedly different from its saturated analog, 4,4,4-trifluorobutan-1-ol, and is more aligned with the properties of successful oral drugs . The predicted pKa of the hydroxyl group is 13.09±0.10, and the computed LogP (XLogP3-AA) is 0.7 [1]. In contrast, the saturated analog 4,4,4-trifluorobutan-1-ol has a higher molecular weight (128.09 g/mol) and a higher LogP (~1.1), and lacks the rigid, π-character of the alkyne .

Physicochemical Properties Medicinal Chemistry ADME

4,4,4-Trifluorobut-2-YN-1-OL: Enabling Synthesis of 1,1,3-Trisubstituted Allenes with Distinct Regio- and Stereospecificity

4,4,4-Trifluorobut-2-yn-1-ol and its derivatives serve as unique starting materials for the preparation of CF3-containing 1,1,3-trisubstituted allenes, a class of molecules with limited synthetic accessibility [1]. This methodology contrasts sharply with the use of non-fluorinated propargyl alcohols, which cannot deliver the same trifluoromethylated allene products. The process involves transformation into vinylic iodides in a highly regio- and stereospecific manner, followed by zinc-mediated β-elimination, affording the target allenes in good to excellent overall yields [2].

Allene Synthesis Fluorinated Building Blocks Regioselectivity

4,4,4-Trifluorobut-2-YN-1-OL: Metal-Free Isomerization to Saturated Ketones vs. Transition-Metal Catalyzed Allylic Alcohol Isomerization

The 1,3-proton shift of 4,4,4-trifluorobut-2-yn-1-ols to afford α,β-unsaturated ketones proceeds efficiently under mild, metal-free conditions using an amine base like DBU [1]. This stands in contrast to the isomerization of non-fluorinated allylic alcohols, which often requires expensive and toxic transition metal catalysts (e.g., Ru, Pd, Fe) [2]. The CF3 group's electronic effect is crucial for facilitating this metal-free transformation, as non-fluorinated propargyl alcohols do not undergo this reaction under the same conditions.

Green Chemistry Isomerization Metal-Free Synthesis

Optimal Research and Industrial Application Scenarios for 4,4,4-Trifluorobut-2-YN-1-OL


Synthesis of Trifluoromethylated Allenes for Medicinal Chemistry Programs

This compound is the starting material of choice for research groups aiming to synthesize 1,1,3-trisubstituted CF3-allenes [5]. The established, regio- and stereospecific synthetic pathway from 4,4,4-trifluorobut-2-yn-1-ol to these privileged scaffolds is well-documented and provides access to a chemical space not reachable using non-fluorinated propargyl alcohols . This makes it an indispensable building block for exploring novel drug candidates with improved metabolic stability and unique three-dimensional shapes conferred by the allene moiety.

Metal-Free Synthesis of Fluorinated α,β-Unsaturated Ketones for Agrochemical Research

Procurement of 4,4,4-trifluorobut-2-yn-1-ol is justified for projects focused on green chemistry or where the avoidance of transition metal contamination is critical [5]. Its ability to undergo efficient, metal-free isomerization to α,β-unsaturated ketones using a simple organic base (e.g., DBU) contrasts with the need for metal catalysts when using non-fluorinated analogs. This simplifies reaction workup, reduces costs, and minimizes toxic waste, making it particularly suitable for the synthesis of agrochemical intermediates where cost-efficiency and purity are paramount.

Click Chemistry and Bioconjugation Tool Development

The terminal alkyne of 4,4,4-trifluorobut-2-yn-1-ol makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [5]. This is a critical application differentiator from its saturated analog, 4,4,4-trifluorobutan-1-ol, which cannot participate in click chemistry. Incorporating this fluorinated alkyne building block into probes, polymers, or biomolecules allows for the introduction of a 19F NMR-active label while utilizing highly efficient and bioorthogonal conjugation chemistry .

Fine-Tuning Drug-Like Properties in Lead Optimization

In medicinal chemistry, this compound serves as a strategic building block for modulating the physicochemical properties of a lead series. Its calculated LogP (XLogP3-AA = 0.7) [5] is significantly lower than that of the saturated analog 4,4,4-trifluorobutan-1-ol . This indicates better aqueous solubility and a potentially superior ADME profile. Therefore, substituting a more lipophilic moiety with 4,4,4-trifluorobut-2-yn-1-ol is a data-driven strategy to improve drug-likeness and address solubility challenges during lead optimization.

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